
2-bromo-N-cyclopropylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-cyclopropylaniline is an organic compound that features a bromine atom attached to the second carbon of an aniline ring, with a cyclopropyl group attached to the nitrogen atom
Vorbereitungsmethoden
The synthesis of 2-bromo-N-cyclopropylaniline can be achieved through several methods. One common approach involves the bromination of N-cyclopropylaniline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. Another method involves the use of photoredox catalysis, where visible light is used to mediate the intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes . This method yields a variety of cyclic allylic amines in fair to good yields and exhibits significant group tolerance, particularly with heterocycles .
Analyse Chemischer Reaktionen
2-bromo-N-cyclopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of the bromine atom and the formation of N-cyclopropylaniline.
Substitution: The bromine atom in this compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-cyclopropylaniline has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with unique structural features.
Industry: The compound’s unique reactivity makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-bromo-N-cyclopropylaniline involves its ability to undergo single-electron oxidation, leading to the formation of radical cations. These radical cations can then participate in various chemical reactions, such as ring-opening or annulation, depending on the reaction conditions . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to act as an electron donor or acceptor, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
2-bromo-N-cyclopropylaniline can be compared with other cyclopropylanilines and brominated anilines. Similar compounds include:
N-cyclopropylaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-bromoaniline:
Cyclopropylamine: A simpler structure that lacks the aromatic ring, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromine atom and a cyclopropyl group, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H10BrN |
|---|---|
Molekulargewicht |
212.09 g/mol |
IUPAC-Name |
2-bromo-N-cyclopropylaniline |
InChI |
InChI=1S/C9H10BrN/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6H2 |
InChI-Schlüssel |
RRVKDYWVIQRHMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate](/img/structure/B12277282.png)
![2,4-Bis{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidine](/img/structure/B12277285.png)
![2-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12277286.png)
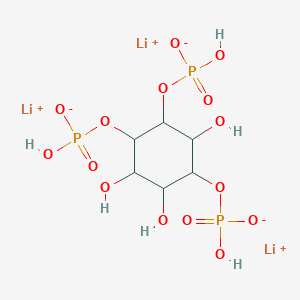

![N,5-dimethyl-N-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12277294.png)
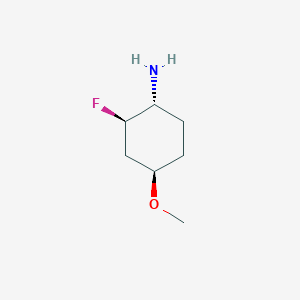
![N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide](/img/structure/B12277301.png)
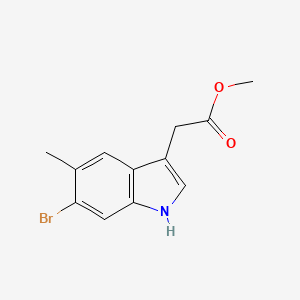
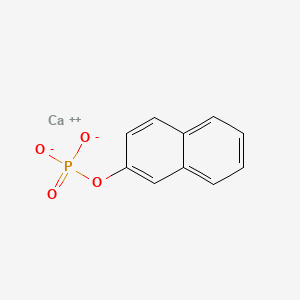
![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12277318.png)
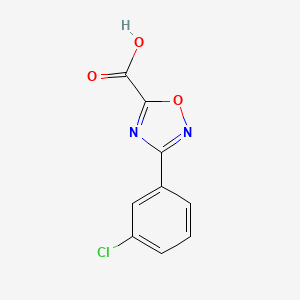
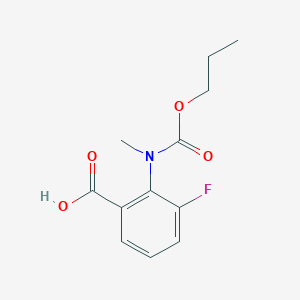
![Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-](/img/structure/B12277334.png)
